Cas no 1017502-16-7 (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide)

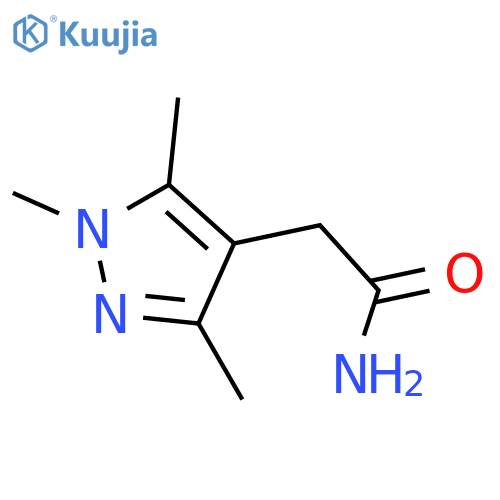

1017502-16-7 structure

商品名:2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide

CAS番号:1017502-16-7

MF:C8H13N3O

メガワット:167.208321332932

MDL:MFCD08685646

CID:1076217

PubChem ID:41031989

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide

- LS-05950

- STK256647

- 2-(1,3,5-trimethylpyrazol-4-yl)acetamide

- AKOS005423771

- EN300-68911

- G22509

- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide, AldrichCPR

- 1017502-16-7

- MFCD08685646

- CHEMBL4555896

- Z287484230

- CS-0217134

- ALBB-018013

- W1V

- 2-(trimethyl-1H-pyrazol-4-yl)acetamide

- 1H-pyrazole-4-acetamide, 1,3,5-trimethyl-

-

- MDL: MFCD08685646

- インチ: InChI=1S/C8H13N3O/c1-5-7(4-8(9)12)6(2)11(3)10-5/h4H2,1-3H3,(H2,9,12)

- InChIKey: JQSGNNVZAVLVHV-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(C(C)=C1CC(N)=O)C

計算された属性

- せいみつぶんしりょう: 167.105862047g/mol

- どういたいしつりょう: 167.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 175-177 °CEnamineEN300-68911

- ふってん: 368.9±30.0 °C at 760 mmHg

- フラッシュポイント: 176.9±24.6 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 22

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68911-0.1g |

2-(trimethyl-1H-pyrazol-4-yl)acetamide |

1017502-16-7 | 95% | 0.1g |

$87.0 | 2023-02-13 | |

| Enamine | EN300-68911-2.5g |

2-(trimethyl-1H-pyrazol-4-yl)acetamide |

1017502-16-7 | 95% | 2.5g |

$465.0 | 2023-02-13 | |

| TRC | B535880-250mg |

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |

1017502-16-7 | 250mg |

$ 295.00 | 2022-06-07 | ||

| abcr | AB379502-1g |

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide; . |

1017502-16-7 | 1g |

€317.00 | 2025-03-19 | ||

| Aaron | AR00HAA3-10g |

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |

1017502-16-7 | 95% | 10g |

$1829.00 | 2023-12-16 | |

| Aaron | AR00HAA3-100mg |

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |

1017502-16-7 | 95% | 100mg |

$145.00 | 2025-03-31 | |

| Ambeed | A295639-1g |

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |

1017502-16-7 | 95+% | 1g |

$267.0 | 2024-04-26 | |

| Aaron | AR00HAA3-2.5g |

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |

1017502-16-7 | 95% | 2.5g |

$665.00 | 2023-12-16 | |

| A2B Chem LLC | AI05375-500mg |

2-(1,3,5-Trimethyl-1h-pyrazol-4-yl)acetamide |

1017502-16-7 | 95% | 500mg |

$241.00 | 2024-04-20 | |

| A2B Chem LLC | AI05375-1g |

2-(1,3,5-Trimethyl-1h-pyrazol-4-yl)acetamide |

1017502-16-7 | 95% | 1g |

$300.00 | 2024-04-20 |

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1017502-16-7 (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide) 関連製品

- 6123-63-3(1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one)

- 36140-83-7(3-(3,5-dimethylpyrazol-1-yl)-3-oxo-propanenitrile)

- 5744-56-9(1,3-Dimethyl-1H-pyrazole-5-carboxylic acid)

- 18712-39-5((1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol)

- 5744-59-2(1,5-Dimethyl-1H-pyrazole-3-carboxylic acid)

- 1072-91-9(1,3,5-Trimethylpyrazole)

- 2644-93-1(1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde)

- 91138-00-0(5-methyl-1-phenyl-pyrazole-4-carboxylic acid)

- 27258-33-9(1-Methyl-1H-pyrazole-5-carbaldehyde)

- 17629-26-4(1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1017502-16-7)2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide

清らかである:99%

はかる:1g

価格 ($):240.0